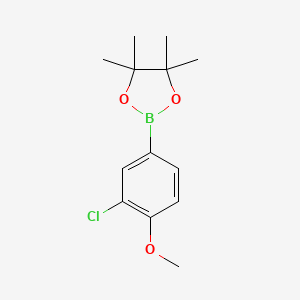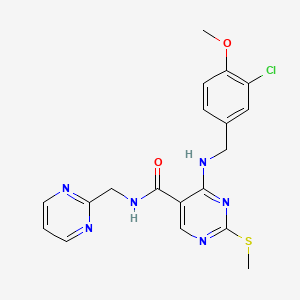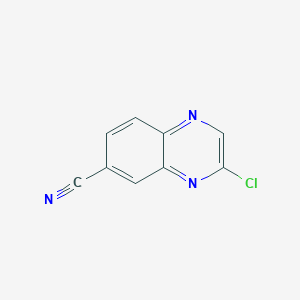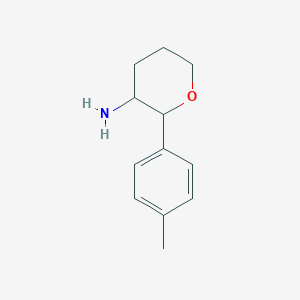
(3-(Cyclopentylcarbamoyl)-4-fluorophenyl)boronic acid
Übersicht
Beschreibung
Boronic acids are trivalent boron-containing organic compounds that possess one alkyl substituent (i.e., a C–B bond) and two hydroxyl groups . They are derived synthetically from primary sources of boron such as boric acid . Boronic acids are not found in nature . They are solids that tend to exist as mixtures of oligomeric anhydrides .
Synthesis Analysis
The synthesis of boronic acids often involves the addition of organometallic reagents to boranes . The use of organotrifluoroborate salts has been shown to suppress side-products . The slow release rate of the active boronic acid allows it to be used in synthesis .Molecular Structure Analysis
Boronic acids have a trigonal planar geometry . The sp2-hybridized boron atom possesses a vacant p orbital . This low-energy orbital is orthogonal to the three substituents .Chemical Reactions Analysis
Boronic acids are used in Suzuki–Miyaura (SM) cross-coupling, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The reaction involves oxidative addition with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .Physical and Chemical Properties Analysis
Boronic acids are solids that tend to exist as mixtures of oligomeric anhydrides . They are stable to atmospheric oxidation . Their unique properties as mild organic Lewis acids and their mitigated reactivity profile, coupled with their stability and ease of handling, makes boronic acids a particularly attractive class of synthetic intermediates .Wirkmechanismus
Target of Action
Boronic acids are known to be used in the suzuki–miyaura coupling reaction , a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This suggests that the compound may interact with transition metals or other organic compounds in its mechanism of action.
Mode of Action
In the context of the suzuki–miyaura coupling reaction, boronic acids participate in a transmetalation process . This involves the transfer of an organic group from boron to a transition metal, such as palladium . The compound may interact with its targets in a similar manner.
Biochemical Pathways
Boronic acids are known to be involved in various chemical reactions, including the suzuki–miyaura coupling , which is a key reaction in organic synthesis. This suggests that the compound may affect biochemical pathways related to carbon–carbon bond formation.
Pharmacokinetics
The pharmacokinetic properties of boronic acids are generally influenced by their stability, reactivity, and the presence of functional groups .
Result of Action
The compound’s involvement in the suzuki–miyaura coupling reaction suggests that it may contribute to the formation of carbon–carbon bonds , which is a fundamental process in organic synthesis.
Action Environment
The action, efficacy, and stability of (3-(Cyclopentylcarbamoyl)-4-fluorophenyl)boronic acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction, in which boronic acids are commonly used, is known to be exceptionally mild and tolerant of various functional groups . This suggests that the compound may exhibit similar characteristics.
Safety and Hazards
Zukünftige Richtungen
Boronic acids have found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications . The reversible and covalent reaction between boronic acids and saccharides with cis-1,2- or 1,3-diol moieties has been studied in detail . Future research may focus on further exploring these applications and developing new ones.
Eigenschaften
IUPAC Name |
[3-(cyclopentylcarbamoyl)-4-fluorophenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BFNO3/c14-11-6-5-8(13(17)18)7-10(11)12(16)15-9-3-1-2-4-9/h5-7,9,17-18H,1-4H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUGNKXXVPNKQTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)C(=O)NC2CCCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


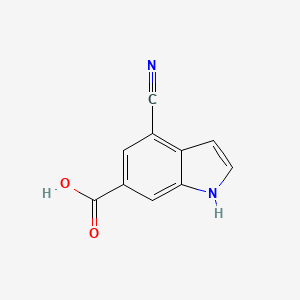
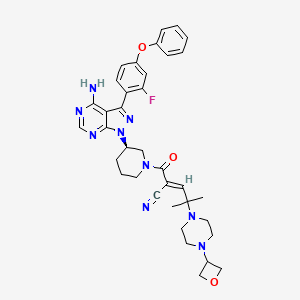

![5-(Piperidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine dihydrochloride](/img/structure/B1431312.png)


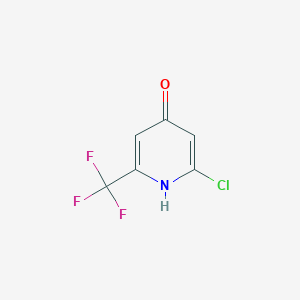

![1-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-3-(trifluoromethyl)-1H-pyrazole](/img/structure/B1431318.png)
